4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine 4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683966
InChI: InChI=1S/C8H8ClN3/c1-2-6-5-7-8(9)10-3-4-12(7)11-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC17683966

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 4-chloro-2-ethylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C8H8ClN3/c1-2-6-5-7-8(9)10-3-4-12(7)11-6/h3-5H,2H2,1H3
Standard InChI Key LYZOHBRNJHARQU-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C=CN=C(C2=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine is a bicyclic aromatic compound with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol . Its structure consists of a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and an ethyl group at position 2 (Figure 1).

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number1388047-49-1 / 1314920-11-0
Molecular FormulaC₈H₈ClN₃
SMILES NotationCCc1nnc2c(Cl)ncc-2c1Inferred
Exact Mass181.0375 g/molCalculated

Note: Discrepancies exist in CAS registry numbers between sources, necessitating verification with suppliers .

Structural Characterization

The compound’s bicyclic framework combines a five-membered pyrazole ring fused with a six-membered pyrazine ring. The chlorine atom at position 4 introduces electronic withdrawal effects, while the ethyl group at position 2 contributes steric bulk and lipophilicity. X-ray crystallography data are unavailable, but analogous pyrazolo[1,5-a]pyrazines exhibit planar geometries with delocalized π-electron systems .

Physicochemical Properties

Stability and Solubility

The compound’s stability under ambient conditions is inferred from its storage guidelines (-20°C long-term) . Limited solubility data exist, but the ethyl group enhances lipophilicity compared to non-alkylated analogs, suggesting preferential solubility in dichloromethane or THF.

Table 2: Physicochemical Profile

PropertyValueSource
Purity≥95%
Storage Conditions-20°C, desiccated
Hazard ClassificationNon-hazardous (DOT/IATA)

Applications and Research Significance

Pharmaceutical Intermediates

Pyrazolo[1,5-a]pyrazines are privileged scaffolds in drug discovery due to their bioisosteric resemblance to purines. The chloro and ethyl substituents in this compound make it a candidate for:

  • Kinase Inhibitors: Chlorine enhances binding to ATP pockets, while ethyl groups modulate pharmacokinetics .

  • Antimicrobial Agents: Halogenated heterocycles exhibit broad-spectrum activity against resistant pathogens .

Material Science Applications

Its rigid aromatic structure and halogen content suggest utility in:

  • Organic Semiconductors: As electron-deficient moieties in π-conjugated polymers .

  • Ligands in Catalysis: Chelating metal centers in cross-coupling reactions .

Comparison with Related Pyrazolo[1,5-a]pyrazine Derivatives

Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

This analog (CAS 89740467) features a methyl group and ester moiety, enhancing solubility and reactivity for further derivatization .

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine

The trifluoromethyl group (CAS 877402-79-4) increases electronegativity, making it suitable for agrochemical applications .

Table 3: Structural and Functional Comparison

CompoundSubstituentsPotential Use
4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine-Cl, -C₂H₅Drug intermediates
Ethyl 4-chloro-6-methyl derivative -Cl, -CH₃, -COOEtSynthetic building block
4-Chloro-2-(trifluoromethyl) analog -Cl, -CF₃Agrochemicals

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